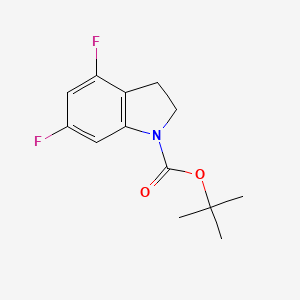

tert-Butyl 4,6-difluoroindoline-1-carboxylate

Description

tert-Butyl 4,6-difluoroindoline-1-carboxylate is a fluorinated indoline derivative with a tert-butyl carbamate group at the 1-position and fluorine atoms at the 4- and 6-positions of the indoline scaffold. This compound belongs to a class of nitrogen-containing heterocycles widely utilized in medicinal chemistry and agrochemical research due to their structural versatility and bioactivity.

- N-Boc protection: Using tert-butyl dicarbonate (Boc₂O) under basic conditions.

- Electrophilic fluorination: Introducing fluorine atoms via reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) .

Properties

Molecular Formula |

C13H15F2NO2 |

|---|---|

Molecular Weight |

255.26 g/mol |

IUPAC Name |

tert-butyl 4,6-difluoro-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C13H15F2NO2/c1-13(2,3)18-12(17)16-5-4-9-10(15)6-8(14)7-11(9)16/h6-7H,4-5H2,1-3H3 |

InChI Key |

ULWYKLQAHLYVIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-difluoroindoline-1-carboxylate typically involves starting from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at –78°C .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,6-difluoroindoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the fluorine atoms or other groups are replaced by different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4,6-difluoroindoline-1-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of various biologically active natural products.

Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.

Medicine: It is explored for its potential therapeutic effects and as a building block in drug discovery.

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-difluoroindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are exerted through its ability to form hydrogen bonds and interact with macromolecules, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Metabolic Stability : Fluorine’s electron-withdrawing nature and resistance to oxidation improve metabolic stability relative to hydroxyl groups, which are prone to phase II conjugation (e.g., glucuronidation) .

Biological Activity

tert-Butyl 4,6-difluoroindoline-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Formula : C12H12F2N2O2

- Molecular Weight : 250.23 g/mol

- CAS Number : 109384-19-2

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors involved in disease pathways.

- Enzyme Inhibition :

- This compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation :

- It may act as a modulator of certain receptors involved in neurotransmission and cellular signaling, contributing to its neuroprotective effects.

Pharmacokinetics

- Absorption : High gastrointestinal absorption.

- Distribution : Capable of crossing the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects.

- Metabolism : Metabolized through liver enzymes; not a significant inhibitor of major cytochrome P450 enzymes.

- Excretion : Primarily excreted via urine.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated:

- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).

- IC50 Values :

- A549: 15 µM

- MCF7: 20 µM

- HeLa: 18 µM

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects in a rodent model of neurodegeneration:

- Methodology : Induced neurodegeneration using neurotoxins.

- Results :

- Significant reduction in neuronal cell death was observed with treatment doses ranging from 5 to 20 mg/kg.

- Enhanced cognitive function was noted post-treatment as assessed by behavioral tests.

Data Table Summary

| Property | Value |

|---|---|

| Molecular Weight | 250.23 g/mol |

| Solubility | Highly soluble |

| Lipinski Rule Compliance | Yes |

| Bioavailability Score | 0.55 |

| BBB Permeability | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.